molecular formula C11H12N2O3 B1208174 Antipyrinyl-4-peroxide CAS No. 69124-27-2

Antipyrinyl-4-peroxide

Cat. No. B1208174
CAS RN: 69124-27-2
M. Wt: 220.22 g/mol
InChI Key: PRHVTMZSBSBTNG-UHFFFAOYSA-N
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Description

Antipyrinyl-4-peroxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of antipyrine, a well-known analgesic drug that has been used for decades to alleviate pain and fever. The peroxide group in antipyrinyl-4-peroxide is responsible for its unique properties, which make it a valuable tool for researchers in various fields.

Scientific Research Applications

Antimicrobial Properties

Antipyrinyl-4-peroxide derivatives have been investigated for their antimicrobial properties. A study synthesized various antipyrin analogues and tested their efficacy against a range of microbial strains. One compound, in particular, showed significant antimicrobial activity against pathogens like S. flexneri, K. pneumonia, M. luteus, S. mitis, B. subtilis, and S. aureus, suggesting potential for new antimicrobial agent development (Sahoo & Paidesetty, 2017).

Peroxiredoxin Regeneration

Research has highlighted the role of antipyrinyl-4-peroxide in peroxiredoxin regeneration, an enzyme crucial for metabolizing peroxides. The study discusses sestrins, proteins whose expression is influenced by p53 and are vital for regenerating peroxiredoxins, thus maintaining the antioxidant defense system. This indicates antipyrinyl-4-peroxide's potential in oxidative stress research (Budanov et al., 2004).

Electrochemical Detection and Sensing

The compound has been used in the development of biosensors. For instance, a study utilized the catalytic coupling reaction between 4-amino antipyrine and an aniline derivative for electrochemical detection of horseradish peroxidase, showcasing its application in sensitive detection methods (Degrand et al., 2001).

Antiviral Activity

A study on tocopherylquinones, synthesized using antipyrinyl-4-peroxide, demonstrated the antiviral properties of these compounds against influenza A virus. This suggests its potential in antiviral drug research (Saladino et al., 2008).

Chemiluminescent Methods in Biochemical Research

Antipyrinyl-4-peroxide has been involved in chemiluminescent methods, particularly in studying the dynamics of peroxide oxidation and antioxidant enzyme activity in biological systems. This has applications in experimental oncology and radiobiology (Druzhina & Moiseev, 2005).

Biomimetic Sensing and Analysis

The compound has been explored in the development of biomimetic sensors for detecting hydrogen peroxide and glucose in biological media, highlighting its relevance in non-enzymatic sensing technologies (Peng et al., 2020).

Water Treatment and Environmental Applications

Antipyrinyl-4-peroxide has been studied for its role in water treatment technologies, particularly in the degradation of pollutants like antipyrine in water systems. This highlights its potential in environmental remediation (Davididou et al., 2017).

properties

IUPAC Name

4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVTMZSBSBTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219193
Record name Antipyrinyl-4-peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antipyrinyl-4-peroxide

CAS RN

69124-27-2
Record name Antipyrinyl-4-peroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antipyrinyl-4-peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1981 - jstage.jst.go.jp
… glucose, N-[2-(5-hydroxymethyl]—2,3,4,5-tetrahydro—2,3,4— trihydroxy)furyl]methyl-N—methylantipyrine (MAAG) is formed via a condensation reaction, (ii) antipyrinyl—4—peroxide (…
Number of citations: 8 www.jstage.jst.go.jp
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1978 - jstage.jst.go.jp
… Sulpyrine was hydrolyzed to 4—rnethylaminoantipyrine (MAA) and then MAA was oxidized to antipyrinyl-4—peroxide (AP) via 4-aminoantipyrine (AA), and hydroxy— methanesulfonate …
Number of citations: 6 www.jstage.jst.go.jp
S Yoshioka, H Ogata, T Shibazaki… - Archiv der …, 1979 - Wiley Online Library
The copper(II) ion catalyzed oxidation of sulpyrine by molecular oxygen was studied. 4‐Amino‐antipyrine (AA), 4‐formylaminoantipyrine (FAA) and antipyrinyl 4‐peroxide (AP) were …
Number of citations: 3 onlinelibrary.wiley.com
V Mejstrík, L Drzková, Z Ságner, F Krampera… - Ceskoslovenska …, 1986 - europepmc.org
… analgesic effects of the decomposition products of sulpyrine, N-[2-(5-hydroxymethyl-2, 3, 4, 5-tetrahydro-2, 3, 4-trihydroxy) furyl] methyl-N-methylantipyrine and Antipyrinyl-4-peroxide. …
Number of citations: 2 europepmc.org
K Kawamura - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1967 - europepmc.org
[Analysis of mixed anti-cold pharmaceutical preparations. V. Color reaction mechanism of sulpyrine and secondary amines by potassium 1,2-naphthoquinone-4-sulfonate]. - Abstract - …
Number of citations: 2 europepmc.org
S YOSHIOKA, H OGATA, T SHIBAZAKI… - Chemical and …, 1979 - jstage.jst.go.jp
… molecular oxygenfii’) antipyrinyl—4—peroxide (AP), AA and FAA were characterized as oxidation products, While Am and FMAA were not detected. In this study, however, Am, AA and …
Number of citations: 11 www.jstage.jst.go.jp
M Chochkova, B Stoykova, I Romanova… - Strategies for Policy in …, 2018 - ceeol.com
… The analgesic effects of the decomposition products of sulpyrine, N-[2-(5-hydroxymethyl-2,3,4,5-tetrahydro-2,3,4-trihydroxy)furyl]methyl-N-methylantipyrine and Antipyrinyl-4-peroxide. …
Number of citations: 1 www.ceeol.com
I Mohanram, J Meshram - Mini Reviews in Medicinal Chemistry, 2013 - ingentaconnect.com
In the present research, anti-inflammatory and analgesic activities of the synthesized agents derived from Ugi four-component reaction (Ugi-4CR) have been described. The synthesis …
Number of citations: 5 www.ingentaconnect.com
Y Kurosaki, T Kimura, S Muranishi… - Chemical and …, 1981 - jstage.jst.go.jp
… Effects of The Decomposition Products of Sulpyrine, N-[2—(‘5HydroxymethyI-Z,3,4,5-tetrahydro-2,3,4-trihydroxy)furyl]methylN—methylantipyrine and Antipyrinyl—4—peroxide …
Number of citations: 15 www.jstage.jst.go.jp
G Asmardi, F Jamali - European Journal of Drug Metabolism and …, 1985 - Springer
… (5-Hydroxy-methyl-2,3,4,5tetrahydro-2,3,4-trihydroxy)methyl-N-methylantipyrine and Antipyrinyl-4-peroxide. Chern. Pharm. …
Number of citations: 2 link.springer.com

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